
(E)-3-(Isoquinolin-4-yl)acrylaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(Isoquinolin-4-yl)acrylaldehyde is an organic compound that features an isoquinoline ring attached to an acrylaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(Isoquinolin-4-yl)acrylaldehyde typically involves the reaction of isoquinoline derivatives with aldehydes under specific conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired acrylaldehyde compound. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production .
化学反応の分析
Types of Reactions
(E)-3-(Isoquinolin-4-yl)acrylaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of (E)-3-(Isoquinolin-4-yl)acrylic acid.
Reduction: Formation of (E)-3-(Isoquinolin-4-yl)acryl alcohol.
Substitution: Formation of halogenated or nitro-substituted derivatives.
科学的研究の応用
(E)-3-(Isoquinolin-4-yl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of (E)-3-(Isoquinolin-4-yl)acrylaldehyde involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- (E)-4-(2-(Isoquinolin-4-yl)vinyl)benzaldehyde
- (Isoquinolin-4-yl)methanol
- 1-(Isoquinolin-4-yl)ethanone
- 2-(Isoquinolin-4-yl)acetic acid
Uniqueness
(E)-3-(Isoquinolin-4-yl)acrylaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may offer advantages in terms of selectivity and efficacy in various applications .
特性
分子式 |
C12H9NO |
|---|---|
分子量 |
183.21 g/mol |
IUPAC名 |
(E)-3-isoquinolin-4-ylprop-2-enal |
InChI |
InChI=1S/C12H9NO/c14-7-3-5-11-9-13-8-10-4-1-2-6-12(10)11/h1-9H/b5-3+ |
InChIキー |
ZAGZOIIWVALSBH-HWKANZROSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=NC=C2/C=C/C=O |
正規SMILES |
C1=CC=C2C(=C1)C=NC=C2C=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-Naphtho[2,3-b]pyran](/img/structure/B11911219.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B11911225.png)
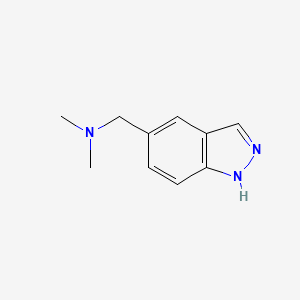
![2-[2-(2-Pyridinyl)ethyl]pyridine](/img/structure/B11911236.png)
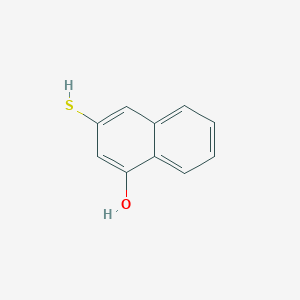


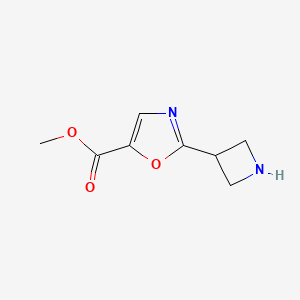
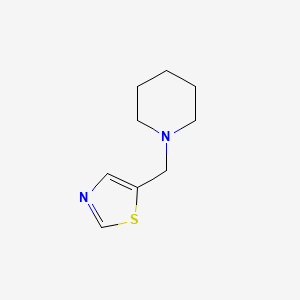
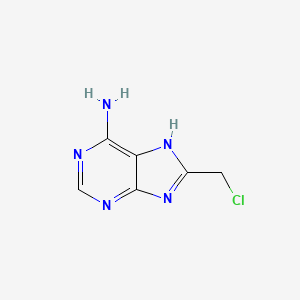
![1-Oxaspiro[5.5]undecane-4-carbonitrile](/img/structure/B11911291.png)
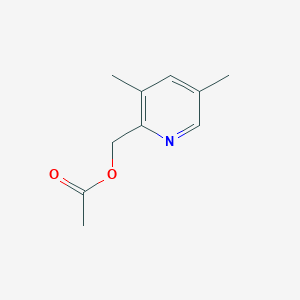

![8-Azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11911313.png)
